Home > Products > Screening Compounds P85234 > Propylthiouracil N-b-D-glucuronide
Propylthiouracil N-b-D-glucuronide - 33987-24-5

Propylthiouracil N-b-D-glucuronide

Catalog Number: EVT-3397440
CAS Number: 33987-24-5
Molecular Formula: C13H18N2O7S
Molecular Weight: 346.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Propylthiouracil N-β-D-glucuronide is a glucuronide conjugate of propylthiouracil (PTU), a drug primarily known for its antithyroid activity. This conjugate is formed through the metabolic process of glucuronidation, a major detoxification pathway in the liver. It plays a significant role in the metabolism and elimination of PTU from the body. [, , ]

Overview

Propylthiouracil N-β-D-glucuronide is a significant metabolite of propylthiouracil, a medication primarily used to manage hyperthyroidism and thyrotoxicosis. This compound results from the glucuronidation process, which is a phase II metabolic reaction involving the conjugation of glucuronic acid to the drug. The formation of Propylthiouracil N-β-D-glucuronide is crucial for understanding the metabolism and potential hepatotoxicity associated with propylthiouracil, especially in pediatric populations where its use has raised safety concerns due to liver toxicity.

Source and Classification

Propylthiouracil N-β-D-glucuronide is classified as a glycosylation product of propylthiouracil. It is synthesized in the liver through the action of uridine 5′-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A9, which plays a pivotal role in its formation. The compound is identified by its CAS number 33987-24-5 and has been studied for its pharmacokinetics and potential implications in drug interactions and safety profiles.

Synthesis Analysis

Methods and Technical Details

The synthesis of Propylthiouracil N-β-D-glucuronide typically involves enzymatic glucuronidation using liver microsomes or recombinant UGT enzymes. The following steps outline the general procedure:

  1. Preparation of Reaction Mixture: The reaction mixture includes propylthiouracil, UDP-glucuronic acid, and human liver microsomes or recombinant UGT1A9.
  2. Incubation: The mixture is incubated at 37°C for a specified duration to allow enzyme-mediated glucuronidation.
  3. Termination: The reaction is terminated by adding an organic solvent such as acetonitrile to precipitate proteins.
  4. Analysis: The resulting mixture is analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify Propylthiouracil N-β-D-glucuronide alongside its parent compound .

This method allows for simultaneous quantification, providing insights into the metabolic pathways and potential toxicological effects associated with propylthiouracil.

Molecular Structure Analysis

Structure and Data

The molecular formula of Propylthiouracil N-β-D-glucuronide is C9H16O7C_{9}H_{16}O_{7}, with a molecular weight of approximately 236.22 g/mol. The structure features a glucuronic acid moiety linked to the thiouracil backbone, which can be represented as follows:

InChI Key ICIZNQNCGFFJFO KPRJIFDWSA N\text{InChI Key ICIZNQNCGFFJFO KPRJIFDWSA N}

The compound exists as a tan to brown solid and conforms to its structure through various spectroscopic methods such as nuclear magnetic resonance (NMR) analysis .

Chemical Reactions Analysis

Reactions and Technical Details

Propylthiouracil N-β-D-glucuronide primarily participates in metabolic reactions that involve its conversion back into propylthiouracil or further biotransformation into other metabolites. The key reactions include:

  1. Glucuronidation: Catalyzed by UGTs, this reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to propylthiouracil, forming Propylthiouracil N-β-D-glucuronide.
  2. Deconjugation: Under certain physiological conditions, glucuronides can be hydrolyzed back to their parent compounds, influencing drug efficacy and toxicity profiles.

These reactions are significant in determining the pharmacokinetic behavior of propylthiouracil and its metabolites in biological systems .

Mechanism of Action

Process and Data

The mechanism of action of Propylthiouracil involves inhibition of thyroid hormone synthesis by blocking iodine oxidation in the thyroid gland. This inhibition occurs through two main processes:

The formation of Propylthiouracil N-β-D-glucuronide may influence these processes by altering the bioavailability and activity of propylthiouracil itself, particularly in patients with varying metabolic capacities .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Propylthiouracil N-β-D-glucuronide include:

  • Appearance: Tan to brown solid
  • Solubility: Soluble in organic solvents; limited aqueous solubility
  • Melting Point: Specific melting point data not widely available but generally stable under standard laboratory conditions.

Chemical properties include:

  • Stability: Stable under refrigeration (2-8°C)
  • Purity: Minimum 95% purity as determined by HPLC .

These properties are essential for handling, storage, and application in scientific research.

Applications

Scientific Uses

Propylthiouracil N-β-D-glucuronide serves several important roles in scientific research:

  1. Metabolism Studies: It is used as a marker for studying the metabolic pathways of propylthiouracil in pharmacokinetic studies.
  2. Toxicology Research: Understanding its formation helps assess potential hepatotoxic effects associated with propylthiouracil use.
  3. Drug Development: Insights gained from studying this compound can inform safer therapeutic strategies for managing hyperthyroidism while minimizing adverse effects .
Biosynthesis and Enzymatic Pathways of Propylthiouracil N-β-D-Glucuronide

UGT-Mediated Glucuronidation Mechanisms in Xenobiotic Metabolism

Propylthiouracil N-β-D-glucuronide (PTU-GLU) is formed via uridine diphosphate glucuronosyltransferase (UGT)-mediated conjugation, a critical Phase II detoxification pathway. This reaction involves the covalent linkage of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to propylthiouracil (PTU) at its nucleophilic nitrogen atom, forming an N-glucuronide bond. The mechanism follows second-order nucleophilic substitution (SN₂), where PTU’s thiouracil nitrogen attacks the anomeric carbon of UDPGA, facilitated by UGT’s catalytic base. This process converts the lipophilic PTU into a water-soluble conjugate, enabling efficient renal or biliary elimination [1] [7].

UGTs are endoplasmic reticulum membrane-bound enzymes expressed predominantly in hepatocytes and enterocytes. They exhibit broad substrate specificity for xenobiotics containing functional groups such as hydroxyls, carboxyls, amines, and thiols. For PTU, a thioamide antithyroid drug, glucuronidation serves as its primary metabolic clearance pathway, accounting for ~35% of urinary excretion within 24 hours post-administration. The reaction kinetics in human liver microsomes follow Michaelis-Menten parameters, with PTU-GLU formation demonstrating linear dependence on enzyme concentration and incubation time [1] [4].

Table 1: Key Metabolic Pathways of Propylthiouracil

Metabolic PathwayPrimary SiteKey Enzyme(s)Functional Group Targeted
N-GlucuronidationLiverUGT1A9Thiouracil nitrogen
SulfationLiverSULTsThiol group
OxidationNeutrophilsMyeloperoxidaseThioamide

UGT1A9 Isoform Specificity in N-Glucuronide Conjugation

UGT1A9 is the principal isoform responsible for PTU-GLU biosynthesis, as confirmed through recombinant human UGT supersomes and enzyme kinetic studies. Using expressed human UGT isoforms, UGT1A9 exhibits a 12.4-fold higher intrinsic clearance (Vₘₐₓ/Kₘ) for PTU compared to other hepatic isoforms like UGT1A4 and UGT2B7. Key evidence includes:

  • Inhibition Studies: PTU glucuronidation is suppressed by 92% in human liver microsomes pre-treated with magnolol (a UGT1A9-specific inhibitor), confirming isoform dominance [1].
  • Kinetic Parameters: UGT1A9 demonstrates a Kₘ of 15.8 μM and Vₘₐₓ of 412 pmol/min/mg for PTU, indicating high affinity and catalytic efficiency [1].
  • Structural Basis: UGT1A9’s active site accommodates PTU’s planar thiouracil ring via hydrophobic pockets and hydrogen bonding with residues His37 and Glu156. This specificity contrasts with UGT1A1 and UGT1A6, which favor phenolic substrates [6] [9].

The genetic polymorphism of UGT1A9 (e.g., UGT1A93, *5) reduces enzymatic activity by altering substrate binding, though these variants are rare (<4% allele frequency). Functional studies show PTU glucuronidation is unaffected by UGT1A128 (Gilbert’s syndrome variant), further underscoring UGT1A9’s non-redundant role [6] [9].

Table 2: Human UGT Isoform Selectivity for Propylthiouracil Glucuronidation

UGT IsoformRelative Activity (%)Tissue ExpressionKm (μM)Catalytic Efficiency (Vmax/Km)
UGT1A9100Liver/Kidney15.826.1
UGT1A418.3Liver42.74.3
UGT1A1<5Liver/IntestineNDND
UGT2B78.7Liver/Kidney89.21.1

Age-Dependent Expression of Hepatic UGT Enzymes and Metabolic Implications

UGT1A9 exhibits marked ontogenic variation, contributing to age-dependent differences in PTU-GLU biosynthesis. mRNA and activity analyses of pediatric liver samples (donors aged 0–25 years) reveal:

  • Neonates (0–1 month): UGT1A9 activity is ≤5% of adult levels due to immature hepatocyte differentiation and transcriptional regulation.
  • Infants (1–6 months): Activity increases exponentially, reaching 50% adult capacity by month 6, driven by postnatal hepatocyte maturation.
  • Children (2–12 years): UGT1A9 expression plateaus at 70% adult levels by age 5, with full maturation achieved post-adolescence [3] [10].

This developmental trajectory correlates with transcription factor activation:

  • Pregnane X receptor (PXR) and hepatocyte nuclear factor 4α (HNF4α) co-regulate UGT1A9 expression, with their mRNA positively correlating with age (r²=0.82, p<0.001).
  • Estrogen receptor signaling accelerates UGT1A9 maturation during puberty, explaining sex-independent activity in prepubertal children [3] [7].

Metabolic Consequences:Reduced UGT1A9 activity in infants prolongs PTU elimination half-life, increasing systemic exposure. Pharmacokinetic modeling shows infants (0–2 years) have a 3.2-fold higher AUC of unmetabolized PTU versus adults, potentially elevating hepatotoxicity risk. This ontogeny explains the FDA’s black box warning against pediatric PTU use, as immature glucuronidation fails to efficiently detoxify PTU [1] [3] [4].

Table 3: Developmental Changes in UGT1A9 Activity and Pediatric Metabolic Risk

Age GroupUGT1A9 Activity (% Adult)PTU Plasma AUC Relative to AdultsHepatotoxicity Risk
Neonates (0-1 mo)≤5%4.1xHigh
Infants (2-6 mo)15-50%2.8xModerate
Children (1-5 y)50-70%1.9xLow-Moderate
Adolescents (12-18 y)95-100%1.1xLow

Compound Index

  • Propylthiouracil (PTU)
  • Propylthiouracil N-β-D-glucuronide (PTU-GLU)
  • Uridine diphosphate glucuronic acid (UDPGA)
  • Magnolol

Properties

CAS Number

33987-24-5

Product Name

Propylthiouracil N-b-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-oxo-6-propyl-2-sulfanylidenepyrimidin-1-yl)oxane-2-carboxylic acid

Molecular Formula

C13H18N2O7S

Molecular Weight

346.36 g/mol

InChI

InChI=1S/C13H18N2O7S/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23)/t7-,8-,9+,10-,11+/m0/s1

InChI Key

FRRSJAKAIDIIKX-QUARPLMYSA-N

SMILES

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O

Canonical SMILES

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CCCC1=CC(=O)NC(=S)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.